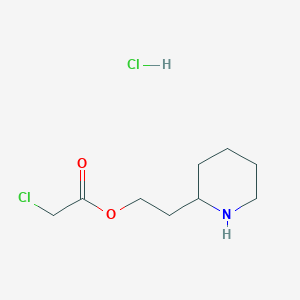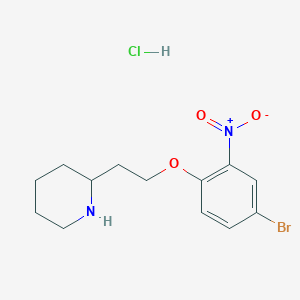
2-Butoxy-5-methylbenzaldehyde
Overview
Description
2-Butoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a strong, sweet, and floral odor. . It is used in various applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Butoxy-5-methylbenzaldehyde are the cellular antioxidation systems . This compound disrupts these systems, which are crucial for maintaining the redox balance within cells .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the compound’s redox-active properties . The compound’s mode of action involves the disruption of cellular antioxidation, which is achieved through its redox-active properties .
Biochemical Pathways
The affected biochemical pathways involve the oxidative stress-response pathway . The disruption of cellular antioxidation by this compound leads to changes in these pathways, resulting in the destabilization of cellular redox homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of cellular antioxidation . This disruption leads to the destabilization of cellular redox homeostasis, which can inhibit microbial growth .
Biochemical Analysis
Biochemical Properties
2-Butoxy-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a redox-active compound that can disrupt cellular antioxidation systems . This disruption is achieved through interactions with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to act as a redox cycler makes it a potent inhibitor of microbial growth by destabilizing cellular redox balance .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound has been shown to inhibit growth by targeting antioxidation components . The impact on gene expression and cellular metabolism is significant, as it can lead to altered cellular functions and potentially cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its redox-active properties. The compound exerts its effects by binding to and inhibiting enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components. Additionally, the compound can interfere with mitochondrial respiration, further exacerbating oxidative stress . These molecular interactions highlight the compound’s potential as a chemosensitizing agent in combination with conventional drugs or fungicides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that sustained exposure to high concentrations of similar compounds can lead to long-term effects on cellular function . The stability of this compound in various conditions and its degradation products can influence its long-term impact on cells. Monitoring these temporal effects is crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and could be used effectively as an antifungal agent . At higher doses, it can cause adverse effects, including oxidative damage and potential toxicity. The threshold effects observed in these studies are critical for determining safe and effective dosage levels. Understanding the dosage-dependent effects is essential for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in cellular antioxidation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in redox cycling further emphasizes its impact on metabolic pathways and cellular homeostasis.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as mitochondria, where it can exert its redox-active effects . Targeting signals and post-translational modifications may also play a role in directing the compound to particular subcellular compartments. The localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-methylbenzaldehyde can be achieved through several methods. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize waste and reduce toxicity. The use of cheaper and more reactive organometallic reagents in combination with carbonyl functional groups is a common approach .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Butoxy-5-methylbenzoic acid.
Reduction: Formation of 2-Butoxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Butoxy-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Used in the production of fragrances and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-Butoxy-2-methylbenzaldehyde: Similar in structure but with the butoxy and methyl groups in different positions.
Benzaldehyde: Lacks the butoxy and methyl groups, making it less complex.
2-Butoxybenzaldehyde: Similar but lacks the methyl group.
Uniqueness
2-Butoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butoxy and methyl groups on the benzaldehyde ring makes it particularly useful in applications requiring specific reactivity and solubility characteristics.
Properties
IUPAC Name |
2-butoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBXTBHVMZTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)


![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)


![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
